molecular formula C9H4Br2O2 B1375896 3,7-Dibromochromone CAS No. 1159978-70-7

3,7-Dibromochromone

Cat. No.: B1375896
CAS No.: 1159978-70-7
M. Wt: 303.93 g/mol
InChI Key: VRJRKKZNBPQORR-UHFFFAOYSA-N
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Description

3,7-Dibromochromone, also known as 3,7-Dibromo-4H-benzopyran-4-one or 3,7-Dibromo-4H-chromen-4-one, is a halogenated heterocyclic compound with the molecular formula C9H4Br2O2 and a molecular weight of 303.93 g/mol . This compound is characterized by the presence of two bromine atoms at the 3rd and 7th positions of the chromone ring, making it a valuable intermediate in organic synthesis and various chemical research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dibromochromone typically involves the bromination of chromone derivatives. One common method is the bromination of 3-hydroxychromone using bromine in acetic acid or other suitable solvents. The reaction conditions often include maintaining the temperature between 0°C and room temperature to control the reaction rate and prevent over-bromination .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would typically be optimized for yield and purity, using continuous flow reactors or batch reactors with precise control over reaction parameters such as temperature, concentration, and reaction time.

Chemical Reactions Analysis

Types of Reactions

3,7-Dibromochromone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminochromone derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3,7-Dibromochromone has a wide range of applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and as a probe for biological assays.

    Medicine: Research into its potential therapeutic properties, such as anticancer and antimicrobial activities, is ongoing.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,7-Dibromochromone involves its interaction with various molecular targets and pathways. For instance, its bromine atoms can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The chromone ring structure allows it to interact with biological macromolecules through π-π stacking and hydrogen bonding, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,7-Dibromochromone is unique due to its specific bromination pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for targeted synthesis and specialized applications in research and industry.

Properties

IUPAC Name

3,7-dibromochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Br2O2/c10-5-1-2-6-8(3-5)13-4-7(11)9(6)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRJRKKZNBPQORR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)OC=C(C2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50747933
Record name 3,7-Dibromo-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159978-70-7
Record name 3,7-Dibromo-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,7-DIBROMOCHROMONE
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